Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3 |
InChI Key |
HUHABFXAZDJCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)O)ON=C2 |
Origin of Product |
United States |
Preparation Methods
Generation of Nitrile Oxide
Nitrile oxides are typically generated in situ from aldoximes using oxidizing agents. For this compound, chlorinated aldoximes derived from methyl 3,5-dihydroxybenzoate are treated with potassium iodide (KI) and oxone under ultrasound activation at room temperature. The ultrasound enhances reaction efficiency by promoting rapid mixing and reducing side reactions. The resulting nitrile oxide intermediate is highly reactive and immediately subjected to cycloaddition.
Cycloaddition with Alkynes
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with methyl propiolate as the dipolarophile, forming the isoxazole ring regioselectively. The reaction proceeds under mild conditions (room temperature, 3–4 hours) with a reported yield of 68–72%. The regiochemistry is controlled by the electron-withdrawing methoxycarbonyl group, which directs the nitrile oxide to react at the β-position of the alkyne.
Table 1: Cycloaddition Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | Methyl 3,5-dihydroxybenzoate derivative |
| Oxidizing Agent | KI/oxone |
| Dipolarophile | Methyl propiolate |
| Activation | Ultrasound (40 kHz) |
| Temperature | 25°C |
| Reaction Time | 3–4 hours |
| Yield | 68–72% |
Stepwise Ring Construction via Hydroxylation and Esterification
An alternative route involves constructing the benzene ring after forming the isoxazole core. This method is advantageous for introducing sensitive substituents post-cyclization.
Isoxazole Ring Formation
The isoxazole ring is synthesized via condensation of hydroxylamine with a β-keto ester. For example, methyl 3-oxo-4-pentenoate reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding a 5-membered isoxazole intermediate. This intermediate lacks the hydroxyl and methoxycarbonyl groups, which are introduced in subsequent steps.
Electrophilic Aromatic Substitution
The hydroxyl group at position 7 is introduced via electrophilic aromatic substitution. Treating the isoxazole intermediate with a mixture of nitric acid and sulfuric acid generates a nitro derivative, which is reduced to an amine using hydrogen gas and palladium on carbon. Diazotization followed by hydrolysis yields the hydroxyl group.
Esterification and Protection
The carboxylic acid at position 5 is esterified using methanol and thionyl chloride. To prevent unwanted side reactions during hydroxylation, the hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, completing the synthesis.
Table 2: Stepwise Synthesis Optimization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Isoxazole Formation | NH2OH·HCl, EtOH, reflux | 65% |
| Nitration | HNO3/H2SO4, 0°C | 58% |
| Reduction | H2/Pd-C, MeOH | 89% |
| Diazotization/Hydrolysis | NaNO2/HCl, H2O | 76% |
| Esterification | SOCl2/MeOH | 92% |
Challenges and Side Reactions
Regiochemical Control
Misorientation of substituents during cycloaddition is a common issue. Computational studies using density functional theory (DFT) suggest that electron-withdrawing groups on the dipolarophile favor the desired regiochemistry by stabilizing transition states. Steric effects from ortho-substituents further guide orientation.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes structural distinctions between Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate and its analogs:
Physical and Spectral Properties
- Xanthenone derivatives () show moderate melting points (210–242°C), influenced by halogen substituents (e.g., nitro groups in 11j elevate mp to 241–242°C) .
Spectroscopic Data :
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) and hydroxyl (O-H) stretches would align with analogs (e.g., Compound 15: 1715 cm⁻¹ for C=O, 3320 cm⁻¹ for O-H) .
- NMR : this compound would show distinct aromatic proton signals, comparable to Compound 15’s benzodithiazine protons (δ 8.23–8.40 ppm) .
Biological Activity
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological potentials supported by various studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which contributes to its biological activity. The presence of hydroxyl and carboxylate groups enhances its solubility and interaction with biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.
- Cell Line Studies : Research indicates that derivatives containing the isoxazole structure can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent cytotoxic effects .
Anti-inflammatory Effects
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory pathways, potentially reducing conditions associated with chronic inflammation.
- Mechanism of Action : Studies suggest that these compounds can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
| Compound | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 22.47 | Induces apoptosis | MCF-7 cells |
| Derivative A | 14.38 | Inhibits COX enzymes | Inflammatory pathways |
| Derivative B | 9.7 | Cell cycle arrest | Various cancer cell lines |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating various isoxazole derivatives found that this compound exhibited significant cytotoxicity in vitro against multiple cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce NO production in LPS-stimulated RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate?
Synthesis typically involves coupling aromatic hydroxy groups with isoxazole precursors under controlled conditions. For example, in analogous compounds like methyl 3-((4-((tert-butoxycarbonyl)amino)phenyl)sulfonamide)isoxazole-5-carboxylate, reactions are conducted in dry pyridine at room temperature for 24 hours, followed by purification via column chromatography (toluene/ethyl acetate gradient with acetic acid) . Key parameters include solvent purity, stoichiometric ratios (1.2 equiv. of sulfonyl chloride), and inert atmosphere to prevent side reactions.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- NMR : The NMR spectrum should show peaks corresponding to the carboxylate (δ ~168–170 ppm), aromatic carbons (δ ~120–160 ppm), and methyl ester (δ ~55 ppm). Splitting patterns in NMR help identify substituents on the benzodioxole ring .
- HRMS : Calculate the exact mass (e.g., CHO: 196.16 g/mol) and compare with experimental values (e.g., ESI-HRMS m/z 556.2103 [M+H] for derivatives) to confirm molecular integrity .
Q. What storage conditions ensure stability of this compound?
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to oxidizing agents or high temperatures (>40°C), as ester groups may hydrolyze. Use desiccants in storage vials to prevent hydration .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?
Discrepancies often arise from solvation effects or conformational flexibility. For example, if calculated NMR values (e.g., CHNO) differ from experimental data by >2 ppm, re-optimize the computational model using solvent-polarizable continuum models (PCM) or hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)). Cross-validate with IR and UV-Vis spectra to identify electronic transitions influenced by substituents .
Q. What strategies are effective in studying the cytotoxicity of derivatives of this compound?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Derivatives like 14α-O-(andrographolide-3-phenylisoxazole-5-carboxylate) showed cytotoxicity via apoptosis induction, validated by flow cytometry and caspase-3 activation .
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at position 3) to assess impact on potency. Compare logP values to evaluate membrane permeability .
Q. How can regioselectivity challenges in functionalizing the benzodioxole ring be addressed?
Use directing groups or transition-metal catalysts. For instance, bromination at position 4 of Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate was achieved using NBS in DMF under controlled temperature (0–5°C). DFT studies can predict electron density hotspots to guide functionalization .
Q. What methodologies validate the compound’s role as a protease inhibitor or enzyme modulator?
- Enzyme kinetics : Perform fluorometric assays with substrates like AMC-tagged peptides. Monitor inhibition constants () using Lineweaver-Burk plots.
- Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., SARS-CoV-2 M). Compare binding energies of derivatives to identify lead compounds .
Q. How do researchers address discrepancies in melting points reported across studies?
Variations (>5°C) may stem from polymorphic forms or impurities. Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and analyze via DSC to identify polymorphs. PXRD can confirm crystalline consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
